molecular formula C23H24N2O5S2 B12132239 N-(2-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

N-(2-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12132239
M. Wt: 472.6 g/mol
InChI Key: JOHJPZQRSCHCKZ-CPNJWEJPSA-N
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Description

This compound belongs to the class of 1,3-thiazolidin-4-one derivatives, which are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The molecule features a 3,4,5-trimethoxybenzylidene substituent at the 5-position of the thiazolidinone core and a propanamide side chain linked to a 2-methylphenyl group at the 3-position . The (5E)-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C23H24N2O5S2

Molecular Weight

472.6 g/mol

IUPAC Name

N-(2-methylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C23H24N2O5S2/c1-14-7-5-6-8-16(14)24-20(26)9-10-25-22(27)19(32-23(25)31)13-15-11-17(28-2)21(30-4)18(12-15)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,26)/b19-13+

InChI Key

JOHJPZQRSCHCKZ-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Core

Benzylidene Substituents

  • Target Compound : The 3,4,5-trimethoxybenzylidene group provides strong electron-donating effects, which may enhance π-π stacking interactions with hydrophobic binding pockets.
  • N-(3-Fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide (): Replacing the trimethoxybenzylidene with a 2-thienylmethylene group introduces sulfur-mediated polar interactions.
  • 3-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide () : The furan ring offers oxygen-based hydrogen bonding but lacks the steric bulk of methoxy groups, possibly reducing binding stability .
Side Chain Modifications
  • Target Compound : The propanamide chain (-CH2CH2CONH-) provides flexibility and optimal length for reaching active sites.
  • 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (): The acetamide side chain (-CH2CONH-) is shorter, which may limit conformational adaptability.
Functional Group Impact on Physicochemical Properties
Compound Substituent (R1) Side Chain (R2) Molecular Weight Key Properties
Target Compound 3,4,5-Trimethoxybenzylidene Propanamide ~463.5 g/mol High lipophilicity, moderate solubility
Compound 2-Thienylmethylene Propanamide 392.5 g/mol Enhanced polar interactions, lower logP
Compound Benzylidene (varied substituents) Acetamide ~380–420 g/mol Reduced flexibility, variable solubility
Compound Furan-2-ylmethylidene Propanamide 359.4 g/mol Lower steric bulk, increased solubility

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